Methyl 4-(2-iodoanilino)-4-oxobutanoate
Description
Methyl 4-(2-iodoanilino)-4-oxobutanoate is a synthetic compound featuring a methyl ester group, a 4-oxobutanoate backbone, and a 2-iodoanilino substituent. It has been studied in the context of enzyme inhibition, particularly as a covalent inhibitor of Notum, a carboxylesterase involved in Wnt signaling pathways . The compound is synthesized via transesterification or direct modification of precursor esters, with purity confirmed by NMR spectroscopy and LCMS (≥95%) . Its molecular formula is $ \text{C}{11}\text{H}{12}\text{INO}_3 $, with a molecular weight of 310.1 g/mol (LCMS: $ m/z $ 310.1 [M + H]$^+$) . Key structural features include resonance-stabilized amide bonds and a planar aromatic ring system, which influence its reactivity and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-(2-iodoanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-16-11(15)7-6-10(14)13-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURLDNPCRKMFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-iodoanilino)-4-oxobutanoate typically involves the reaction of 2-iodoaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-iodoanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The iodine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
Methyl 4-(2-iodoanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(2-iodoanilino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The iodine-substituted aromatic ring can engage in halogen bonding, while the ester and amide functionalities allow for hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Iodine Position: Methyl 4-(2-iodoanilino)-4-oxobutanoate (2-iodo) exhibits distinct steric and electronic effects compared to 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid (4-iodo).
- Fluorine vs. Iodine: The 2-fluoroanilino analogue () lacks iodine’s bulkiness and polarizability, which may reduce halogen-bonding interactions but improve metabolic stability .
Functional Group Modifications
- Ester vs. Carboxylic Acid: Replacement of the methyl ester with a carboxylic acid (e.g., 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid) increases hydrophilicity and hydrogen-bonding capacity, as evidenced by its crystal packing via N–H···O and C–H···O interactions .
- Azepane-Sulfonyl Group : The azepane-sulfonyl substituent in introduces a bulky, electron-withdrawing group, increasing molecular weight (368.45 vs. 310.1) and logP (1.94), suggesting enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
